Cas no 2411240-45-2 (N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide)
N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- Z3952173981
- N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide
- N-[3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propyl]but-2-ynamide
- N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide
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- Inchi: 1S/C15H16FN3O/c1-3-5-15(20)17-9-4-6-14-18-12-10-11(16)7-8-13(12)19(14)2/h7-8,10H,4,6,9H2,1-2H3,(H,17,20)
- InChI Key: TURZSTHLQVIZLB-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)N=C(CCCNC(C#CC)=O)N2C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 414
- XLogP3: 2.5
- Topological Polar Surface Area: 46.9
N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586713-1.0g |
N-[3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propyl]but-2-ynamide |
2411240-45-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26586713-1g |
N-[3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propyl]but-2-ynamide |
2411240-45-2 | 90% | 1g |
$0.0 | 2023-09-13 |
N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide
Professional Introduction to N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide (CAS No. 2411240-45-2)
N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 2411240-45-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the development of novel therapeutic agents.
The molecular structure of N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide incorporates several key functional groups that contribute to its pharmacological profile. The presence of a 5-fluoro substituent on the benzodiazole ring enhances its metabolic stability and binding affinity to biological targets. Additionally, the propylbut-2ynamide moiety introduces a unique pharmacophore that interacts with specific enzymes and receptors, potentially modulating various physiological pathways.
In recent years, there has been a growing interest in the development of benzodiazole derivatives as potential therapeutic agents due to their ability to interact with central nervous system receptors. Research has demonstrated that compounds containing the benzodiazole scaffold can exhibit anxiolytic, sedative, and anticonvulsant properties. The introduction of fluorine atoms into these molecules often enhances their bioavailability and efficacy, making them more suitable for clinical applications.
Numerous studies have explored the pharmacological effects of N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2-ynamide in both in vitro and in vivo settings. Preliminary findings suggest that this compound exhibits potent binding affinity to GABA-A receptors, which are critical for mediating neurotransmission in the brain. By modulating GABA-A receptor activity, this molecule may have therapeutic potential in treating conditions such as anxiety disorders, epilepsy, and sleep disorders.
The synthesis of N-3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propylbut-2ynamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, are employed to construct the complex molecular framework efficiently. The use of high-purity starting materials and stringent quality control measures ensures the final product meets the rigorous standards required for pharmaceutical applications.
One of the most compelling aspects of N-3-(5-fluoro-l-methyl-lH-l,3-benzodiazol-l -2-yI)propylbut - 2 -ynamide is its potential for further derivatization and optimization. Researchers are exploring various structural modifications to enhance its pharmacological properties while minimizing side effects. For instance, altering the length or composition of the propylbutynamide chain may influence its metabolic stability and target specificity. Such modifications are crucial for developing drug candidates with improved efficacy and safety profiles.
The role of computational chemistry and molecular modeling in the study of N - 3 -(5 - fluoro - l - methyl - l H - l , 3 - benzodiazol - 2 - yl ) propylbut - 2 - ynamide cannot be overstated. These tools allow researchers to predict how different structural modifications will affect the compound's biological activity. By simulating interactions between the molecule and biological targets at an atomic level, scientists can identify promising lead compounds for further investigation.
In conclusion, N - 3 -(5-fluoro-l-methyl-lH-l , 3-benzodiazol-l - 2-yI ) propylbut - 2ynamide represents a significant advancement in pharmaceutical research due to its unique structure and promising biological activities. Its development underscores the importance of innovative chemical synthesis techniques combined with rigorous pharmacological testing. As research continues to uncover new applications for this compound , it holds great promise as a therapeutic agent in various medical fields.
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